molecular formula C13H13NO B034489 4-Phenoxybenzylamine CAS No. 107622-80-0

4-Phenoxybenzylamine

Cat. No. B034489
M. Wt: 199.25 g/mol
InChI Key: CCAZAGUSBMVSAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Phenoxybenzylamine and its derivatives involves various chemical reactions and methodologies. For instance, the oxidative polycondensation of 4-[(4-hydroxybenzylidene) amino] phenol under different conditions has been explored, yielding polymers with significant yields and molecular weights, indicating the versatility of the starting materials in synthesizing complex molecules (Kaya, Çulhaoğlu, & Şenol, 2007).

Molecular Structure Analysis

The molecular structure of 4-Phenoxybenzylamine derivatives has been extensively studied using various spectroscopic techniques. For example, the structural and spectroscopic characterization of imine derivatives has provided insights into the molecular geometry, vibration frequencies, and spectral properties of these compounds (Sen, Efil, Bekdemir, & Dinçer, 2017). These studies are crucial for understanding the molecular basis of the compound's reactivity and interactions.

Chemical Reactions and Properties

4-Phenoxybenzylamine and its derivatives undergo various chemical reactions that highlight their reactivity and potential applications. For instance, the Schiff base reaction and subsequent studies on biological activity and DNA interaction have provided valuable information on the compound's chemical behavior and potential as a precursor for biologically active molecules (Rafique, Kalsoom, Sajini, Ismail, & Iqbal, 2022).

Physical Properties Analysis

The physical properties of 4-Phenoxybenzylamine derivatives, such as solubility, melting points, and crystalline structure, are essential for their application in various fields. Research on co-crystals and polymorphism provides insights into the structural versatility and stability of these compounds, which is crucial for their practical applications (Mukherjee & Desiraju, 2011).

Chemical Properties Analysis

The chemical properties of 4-Phenoxybenzylamine, such as reactivity with different reagents, potential for polymerization, and interactions with biological molecules, are fundamental aspects of its research. Studies on the antimicrobial properties and interaction with DNA of its derivatives indicate the compound's potential in medical and biotechnological applications (Kaya, Çulhaoğlu, & Şenol, 2007).

Scientific Research Applications

  • Anticancer Research : It exhibits antimitotic and cell growth inhibitory properties, which are essential in anticancer research (Lawrence et al., 2001).

  • Asthma Treatment : A study shows that 4-Hydroxy-3-methoxybenzyl alcohol, a derivative, inhibits specific airway resistance in IgE-mediated asthma and ameliorates several asthmatic symptoms in guinea pigs (Jang, Lee, & Kim, 2010).

  • DNA Mutation Inhibition : 4-Phenoxybenzylamine is effective in inhibiting frameshift and base pair mutations in DNA (Zeyrek et al., 2019).

  • Polylactide Production : It is used as a group 4 initiator in the production of polylactide, a biodegradable polymer (Jones, Davidson, & Kociok‐Köhn, 2010).

  • Broad-spectrum Antimicrobial and Antidiabetic Activities : Derivatives of 4-Phenoxybenzylamine have shown potential in these areas, as well as in anticancer treatments (Rafique et al., 2022).

  • Cosmetic Applications : Specifically, it acts as a tyrosinase inhibitor, which could be used as a cosmetic additive for skin lightening (Chen Ying-qi, 2010).

  • Oxidation of Phenolic Compounds : Vanillyl-alcohol oxidase catalyzes the oxidation of compounds including 4-hydroxybenzyl alcohols, highlighting its role in enzymatic processes (Fraaije, Veeger, & van Berkel, 1995).

  • Neuroprotection and Brain Disease Treatment : Studies suggest therapeutic potential for the prevention and amelioration of brain diseases due to its anti-oxidative effects and targeting of various brain cell types and functions (Yu et al., 2011); (Luo et al., 2017); (Luo et al., 2018).

  • Protection Against Neurotoxicity : 4-HBA, a related compound, shows neuroprotective effects in the postischemic brain and against cerebral ischemic injury (Yu et al., 2013); (Yu et al., 2010).

  • Polymer Synthesis : It is used in the enzymatic oxidative polymerization of para-imine functionalized phenol, indicating its application in materials science (Kumbul et al., 2015).

Safety And Hazards

4-Phenoxybenzylamine is classified as having acute oral toxicity (Category 3), skin irritation (Category 2), serious eye damage (Category 1), specific target organ toxicity - single exposure (Category 3, Respiratory system), and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to avoid releasing it to the environment .

properties

IUPAC Name

(4-phenoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAZAGUSBMVSAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375120
Record name 4-Phenoxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenoxybenzylamine

CAS RN

107622-80-0
Record name 4-Phenoxybenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107622-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenoxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-phenoxyphenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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